(R)-2-Amino-3-(4,4-difluorocyclohexyl)propanoic acid
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Overview
Description
(2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoic acid is a chiral amino acid derivative characterized by the presence of a difluorocyclohexyl group
Preparation Methods
The synthesis of (2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclohexanone and fluorinating agents.
Fluorination: The cyclohexanone is subjected to fluorination to introduce the difluoro groups. This step often employs reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Amination: The fluorinated cyclohexanone is then converted to the corresponding amine through reductive amination using reagents like sodium cyanoborohydride.
Coupling: The final step involves coupling the amine with a protected amino acid derivative, followed by deprotection to yield the target compound.
Chemical Reactions Analysis
(2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The difluorocyclohexyl group can participate in nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.
Coupling Reactions: The compound can undergo coupling reactions such as Suzuki-Miyaura coupling, utilizing palladium catalysts and boron reagents.
Scientific Research Applications
(2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoic acid has several scientific research applications:
Medicinal Chemistry: It is explored as a potential building block for designing novel pharmaceuticals, particularly in the development of enzyme inhibitors and receptor modulators.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules, including natural products and bioactive compounds.
Biological Studies: It is used in studies to understand the role of fluorinated amino acids in protein structure and function.
Industrial Applications: The compound is investigated for its potential use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist, influencing signal transduction pathways.
Pathways Involved: The compound may affect pathways related to neurotransmission, metabolic regulation, and cellular signaling
Comparison with Similar Compounds
(2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoic acid can be compared with other similar compounds:
(2R)-2-amino-3-(4,4-dichlorocyclohexyl)propanoic acid: This compound has chlorine atoms instead of fluorine, resulting in different reactivity and biological activity.
(2R)-2-amino-3-(4,4-dibromocyclohexyl)propanoic acid:
(2R)-2-amino-3-(4,4-difluorocyclopentyl)propanoic acid: The cyclopentyl ring changes the steric and electronic environment, affecting the compound’s behavior in chemical reactions and biological systems.
Properties
Molecular Formula |
C9H15F2NO2 |
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Molecular Weight |
207.22 g/mol |
IUPAC Name |
(2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoic acid |
InChI |
InChI=1S/C9H15F2NO2/c10-9(11)3-1-6(2-4-9)5-7(12)8(13)14/h6-7H,1-5,12H2,(H,13,14)/t7-/m1/s1 |
InChI Key |
LXHJNUVCXGOEQF-SSDOTTSWSA-N |
Isomeric SMILES |
C1CC(CCC1C[C@H](C(=O)O)N)(F)F |
Canonical SMILES |
C1CC(CCC1CC(C(=O)O)N)(F)F |
Origin of Product |
United States |
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